{[4-(Trifluoromethyl)phenyl]amino}acetonitrile
Description
Properties
Molecular Formula |
C9H7F3N2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)anilino]acetonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,14H,6H2 |
InChI Key |
DGHUIZKWEQEOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC#N |
Origin of Product |
United States |
Preparation Methods
Classical Strecker Protocol
A one-pot, three-component reaction employs 4-(trifluoromethyl)benzaldehyde , ammonium acetate , and trimethylsilyl cyanide (TMSCN) in ethanol. Sodium dihydrogen phosphate (NaH₂PO₄·H₂O, 40 mol%) catalyzes the condensation at room temperature, achieving yields >90% within 20 minutes. The mechanism proceeds via imine formation, followed by cyanide nucleophilic attack (Figure 1A).
Reaction Conditions
Modified Strecker with Metal Catalysts
Copper(I) iodide (CuI) and diisopropylethylamine (DIPEA) enhance regioselectivity in azide-alkyne cycloadditions, though adaptations for α-aminonitriles show promise. For example, 4-(trifluoromethyl)benzaldehyde , aniline , and TMSCN react in acetonitrile with CuI (1 mmol) to yield 85% product.
Nucleophilic Substitution of Halogenated Precursors
Halogenated intermediates enable direct amination. A two-step process starts with 4-chloro-3-(trifluoromethyl)phenylacetonitrile , which undergoes nucleophilic substitution with aqueous ammonia under high pressure.
Bromination-Cyanation-Amination Sequence
- Step 1 : Bromination of m-trifluoromethylfluorobenzene using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid yields 4-fluoro-2-bromo-3-(trifluoromethyl)benzene .
- Step 2 : Cyanation with cuprous cyanide (CuCN) in quinoline at reflux (20 hours) produces 4-fluoro-2-(trifluoromethyl)benzonitrile .
- Step 3 : Ammonolysis in ethanol with liquefied ammonia (120°C, 8 hours) substitutes fluorine with an amine group, yielding the target compound (73–75% overall yield).
Key Parameters
- Mol ratios: CuCN : bromo precursor = 1–1.1 : 1
- Solvent: Ethanol (3–5 L/kg substrate)
- Temperature: 120°C (sealed reactor)
Condensation of Nitriles with Amines
Direct coupling of pre-formed nitriles with amines under acidic or basic conditions offers a streamlined approach.
Acetic Acid-Promoted Condensation
4-(Trifluoromethyl)phenylacetonitrile reacts with hydroxylamine hydrochloride in acetic acid at 80°C, forming the corresponding oxime, which is reduced to the primary amine using hydrogen and palladium on carbon (Pd/C).
Procedure
- Substrate: 4-(Trifluoromethyl)phenylacetonitrile (1 eq)
- Reagent: NH₂OH·HCl (1.2 eq), glacial acetic acid
- Reduction: H₂ (2 MPa), Pd/C (5 wt%), 100°C, 3 hours
- Yield: 71–72%
Dehalogenation of Polyhalogenated Intermediates
Industrial-scale methods prioritize cost efficiency. A patent-pending route dehalogenates 2,6-dichloro-4-(trifluoromethyl)phenylacetonitrile using ammonia and hydrophilic ethers (e.g., tetrahydrofuran, THF).
Optimized Protocol
- Substrate: 2,6-dichloro-4-(trifluoromethyl)phenylacetonitrile
- Reagent: 28% ammonia water (10 eq), THF (2 eq)
- Conditions: 150°C, 6 hours (autoclave)
- Post-treatment: Hydrogenation with Pd/C (5 wt%, 100°C, 3 hours)
- Yield: 71.9%
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Strecker Reaction | 90–92% | 20–30 minutes | High | Moderate |
| Nucleophilic Substitution | 73–75% | 24–30 hours | Moderate | High |
| Condensation-Reduction | 71–72% | 4–6 hours | Low | Low |
| Dehalogenation | 71.9% | 9 hours | High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
{[4-(Trifluoromethyl)phenyl]amino}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that it may inhibit angiogenesis, a critical process in tumor growth and metastasis. A patent (WO 03/068228) describes its use in treating disorders where angiogenesis is a key factor, suggesting that compounds like {[4-(Trifluoromethyl)phenyl]amino}acetonitrile could be effective against various cancers by targeting the vascular endothelial growth factor (VEGF) signaling pathways .
1.2 Cytotoxic Effects
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a recent study published in MDPI demonstrated that certain derivatives of this compound could effectively induce apoptosis in cancer cells, highlighting its potential as a lead compound for drug development.
Agricultural Applications
2.1 Insecticides
The trifluoromethyl group enhances the biological activity of phenylpyrazole derivatives, which are used as insecticides. Research indicates that compounds with similar structures to {[4-(Trifluoromethyl)phenyl]amino}acetonitrile demonstrate significant insecticidal properties against pests like Plutella xylostella (diamondback moth), with reported LC50 values indicating higher efficacy compared to existing commercial insecticides .
2.2 Herbicide Development
The incorporation of trifluoromethyl groups into herbicides has been shown to improve their efficacy and selectivity. The structural characteristics of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile make it a valuable intermediate for synthesizing novel herbicides with enhanced performance against target weed species.
Synthetic Applications
3.1 Chemical Synthesis
This compound serves as an important building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of more complex molecules. For instance, the reaction of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile with various electrophiles can yield new pharmaceutical agents and agrochemicals .
3.2 Derivatization
The compound can undergo derivatization to create amino acid derivatives and other biologically active molecules. Recent studies have explored microwave-assisted synthesis methods that improve yields and reduce reaction times, making it an attractive option for researchers looking to develop new derivatives quickly .
Data Table: Summary of Applications
Case Studies
- Study on Anticancer Activity : A study demonstrated that derivatives of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile showed significant cytotoxicity against multiple cancer cell lines, indicating potential for further development as anticancer drugs.
- Insecticide Efficacy Study : Research on the insecticidal properties of trifluoromethylated compounds revealed that they could outperform traditional insecticides, making them suitable candidates for agricultural applications.
Mechanism of Action
The mechanism of action of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (-CF₃) in the primary compound increases electrophilicity at the benzylic position compared to the methoxy group (-OCH₃) in [(4-methoxyphenyl)amino]acetonitrile, which donates electrons via resonance .
- Lipophilicity: The -CF₃ group enhances logP values compared to -OCH₃ or -NO₂ substituents, favoring membrane permeability in bioactive molecules .
- Synthetic Utility : Acetonitrile derivatives with -CF₃ substituents are often synthesized via nucleophilic aromatic substitution or Ullmann-type couplings, whereas methoxy analogs may employ Friedel-Crafts alkylation .
Biological Activity
Introduction
{[4-(Trifluoromethyl)phenyl]amino}acetonitrile, a compound featuring a trifluoromethyl group, has garnered attention for its diverse biological activities. This article synthesizes available research findings related to its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's lipophilicity and reactivity.
Antimicrobial Activity
Research indicates that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that {[4-(Trifluoromethyl)phenyl]amino}acetonitrile shows effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains were notably low, indicating potent antimicrobial activity .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. In studies utilizing cell lines, {[4-(Trifluoromethyl)phenyl]amino}acetonitrile was found to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor in inflammatory responses. Certain derivatives demonstrated an increase in NF-κB activity by 10–15%, suggesting a complex interaction that could lead to both pro-inflammatory and anti-inflammatory effects depending on the specific substituents on the phenyl ring .
Anticancer Activity
Preliminary investigations into the anticancer potential of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile have shown promising results. The compound has been screened against various cancer cell lines, exhibiting cytotoxic effects at certain concentrations. For instance, it demonstrated effective inhibition of cell viability in breast cancer cell lines, with IC50 values indicating significant potency .
Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in MDPI assessed a series of compounds similar to {[4-(Trifluoromethyl)phenyl]amino}acetonitrile and found that those with trifluoromethyl substitutions had enhanced activity against MRSA. The study highlighted that the structural modifications significantly influenced the antimicrobial efficacy, thus providing insights into potential therapeutic applications .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of related compounds showed that specific substitutions on the phenyl ring could either enhance or inhibit NF-κB activity. This duality suggests that careful design of derivatives could lead to targeted therapies for inflammatory diseases .
- Cytotoxicity in Cancer Research : A comprehensive study explored various derivatives of acetonitrile compounds for their anticancer properties. It was found that certain structural features led to enhanced cytotoxicity in breast cancer models, indicating potential pathways for drug development against resistant cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {[4-(Trifluoromethyl)phenyl]amino}acetonitrile, and how can purity be maximized?
- Methodology :
- Nucleophilic substitution : React 4-(trifluoromethyl)aniline with chloroacetonitrile in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere, using a base like triethylamine or cesium carbonate to deprotonate the amine .
- Purification : Employ C18 reverse-phase column chromatography (acetonitrile/water gradient) to isolate the product with ≥95% purity .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Heating at 60–85°C for 1–6 hours improves conversion rates .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical workflow :
- LCMS : Confirm molecular weight with m/z values (e.g., [M+H]+ peaks) and retention times (e.g., 1.08–1.67 minutes under acetonitrile/water conditions) .
- NMR : Use and NMR to verify the trifluoromethyl group (-CF) and amino-acetonitrile linkage. Compare shifts with analogs like 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (δ ~4.3 ppm for -CHCN) .
- HPLC : Assess purity using SMD-TFA05 or similar conditions with UV detection at λ~255 nm .
Q. What solvent systems are compatible with this compound for experimental applications?
- Solubility data :
- Highly soluble in acetonitrile, DMSO, and methanol (>5 mg/mL). Moderately soluble in water (4 mg/mL) .
- Avoid chlorinated solvents (e.g., chloroform) due to potential decomposition. Stability tested at -20°C for ≥5 years .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?
- Mechanistic insights :
- The -CF group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks (e.g., in Suzuki couplings or SNAr reactions). Computational DFT studies (e.g., Gaussian) can model charge distribution .
- Kinetic studies using -labeled acetonitrile may reveal reaction pathways, as seen in analogous trifluoromethylphenyl derivatives .
Q. What strategies resolve contradictions in crystallographic data for structurally similar acetonitrile derivatives?
- Crystallography :
- Use SHELX software for structure refinement. For ambiguous electron density (e.g., disorder in -CF groups), apply restraints or twin refinement (SHELXL) .
- Cross-validate with powder XRD and IR spectroscopy to confirm hydrogen bonding patterns involving the amino group .
Q. How can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors or antifungals?
- Application case studies :
- Functionalize the amino group via reductive amination or acylation to generate urea/thiourea derivatives, as demonstrated in regorafenib analogs .
- Couple with pyrimidine or pyridine scaffolds (e.g., via Buchwald-Hartwig amination) to explore kinase inhibition, referencing LCMS-guided optimization .
Q. What computational tools predict the compound’s metabolic stability or toxicity in early-stage drug discovery?
- In silico methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
